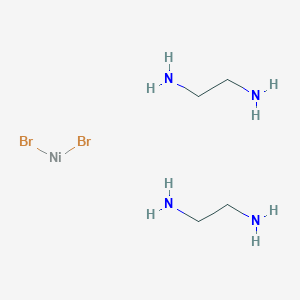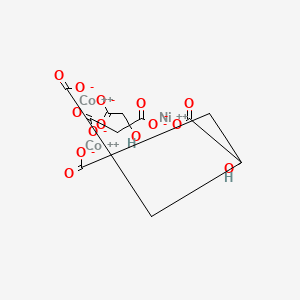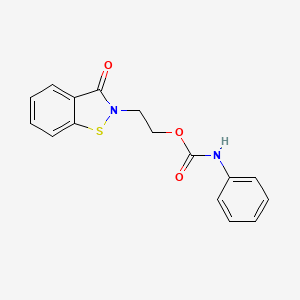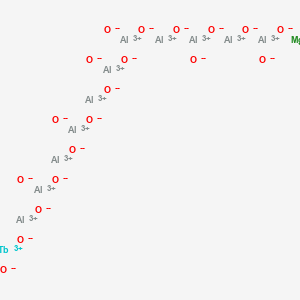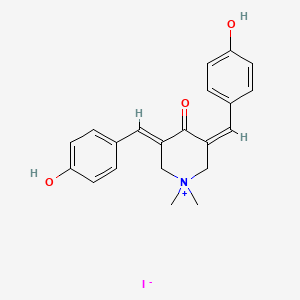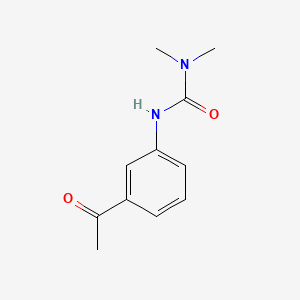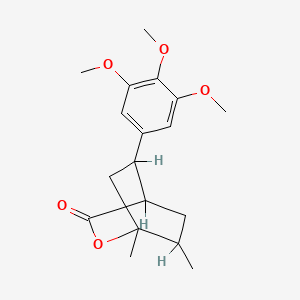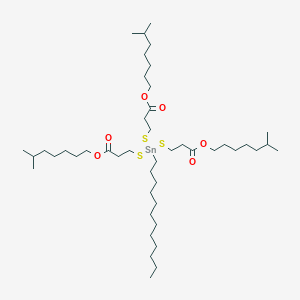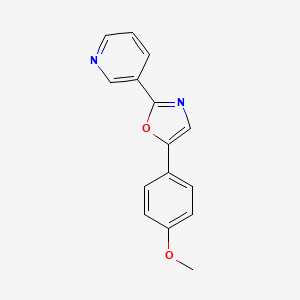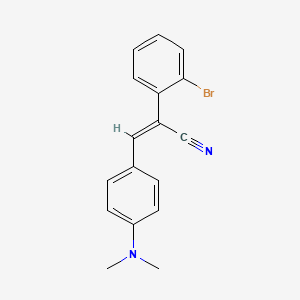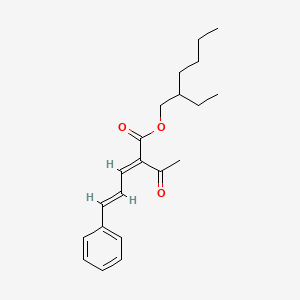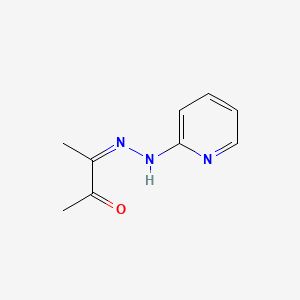
N-(Acetyloxy)propanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)propanimidoyl chloride is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of propanimidoyl chloride, where the imidoyl group is acetyloxylated
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Acetyloxy)propanimidoyl chloride can be synthesized through the reaction of propanimidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(acetyloxy)propanamide and hydrochloric acid.
Reduction: The compound can be reduced to form N-(acetyloxy)propanamine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Pyridine or triethylamine can be used as catalysts in acetylation reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are commonly used.
Major Products
N-(Acetyloxy)propanamide: Formed through hydrolysis.
N-(Acetyloxy)propanamine: Formed through reduction.
Scientific Research Applications
N-(Acetyloxy)propanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)propanimidoyl chloride involves its reactivity with nucleophiles. The acetyloxy group enhances the electrophilicity of the imidoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Propanimidoyl chloride: The parent compound without the acetyloxy group.
N-(Acetyloxy)acetamidoyl chloride: A similar compound with an acetamidoyl group instead of a propanimidoyl group.
Uniqueness
N-(Acetyloxy)propanimidoyl chloride is unique due to the presence of both the acetyloxy and imidoyl chloride functional groups. This combination provides distinct reactivity patterns that are not observed in simpler analogs, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
126794-85-2 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
[(Z)-1-chloropropylideneamino] acetate |
InChI |
InChI=1S/C5H8ClNO2/c1-3-5(6)7-9-4(2)8/h3H2,1-2H3/b7-5- |
InChI Key |
LTMKUMNZDQMVTC-ALCCZGGFSA-N |
Isomeric SMILES |
CC/C(=N/OC(=O)C)/Cl |
Canonical SMILES |
CCC(=NOC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


